molecular formula C14H19NO3 B13969579 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one

Cat. No.: B13969579
M. Wt: 249.30 g/mol
InChI Key: ISMFBXGHCHPAKF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one (CAS 1248826-59-6) is a chiral pyrrolidin-2-one derivative of significant interest in advanced organic and medicinal chemistry research. This compound features a lactam ring structure substituted with a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom and a hydroxy group at the 3-position, making it a versatile chiral building block and synthetic intermediate . The core structure of this lactam is closely related to pantolactam-based chiral auxiliaries, which are prized for their non-hygroscopic nature and ease of UV detection . The 4-methoxybenzyl group is a widely used protecting group in multi-step synthetic routes, known for its robust stability under various reaction conditions and its subsequent clean removal under oxidative conditions . This makes the compound particularly valuable for the synthesis of more complex, unprotected lactams, such as 3-amino-4,4-dimethylpyrrolidin-2-ones, which are potential precursors for chiral ligands and catalysts . Researchers can leverage this molecule in the diastereoselective synthesis of novel pharmacophores and in the development of enantioselective transformations. The molecular formula for this compound is C14H19NO3, and it has a molecular weight of 249.30 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-14(2)9-15(13(17)12(14)16)8-10-4-6-11(18-3)7-5-10/h4-7,12,16H,8-9H2,1-3H3

InChI Key

ISMFBXGHCHPAKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves the reaction between 4-methoxybenzylamine and 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid. This reaction typically proceeds under either acidic or basic conditions to facilitate the formation of the pyrrolidinone ring. The process generally includes:

  • Step 1: Activation of the carboxylic acid group of 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid to promote amide bond formation.
  • Step 2: Nucleophilic attack by 4-methoxybenzylamine on the activated intermediate.
  • Step 3: Cyclization and ring closure to form the pyrrolidin-2-one structure.
  • Step 4: Purification by recrystallization or chromatographic techniques to isolate the pure compound.

This method is adaptable for laboratory-scale synthesis and can be optimized by adjusting temperature, solvent, reaction time, and pH to improve yield and purity.

Industrial Production Considerations

Industrial synthesis follows similar reaction pathways but emphasizes scalability, cost-efficiency, and environmental considerations. Key points include:

  • Use of optimized reaction parameters such as controlled temperature and pressure to maximize yield.
  • Employment of solvent systems that facilitate reaction kinetics and product isolation.
  • Implementation of continuous flow or batch reactors for large-scale production.
  • Strict quality control to ensure chemical and enantiomeric purity.
  • Purification steps are designed to minimize waste and energy consumption.

Industrial processes may also incorporate green chemistry principles to reduce environmental impact while maintaining product quality.

Chemical Reaction Pathways Relevant to Preparation

The compound’s preparation is linked to transformations of pyrrolidinone derivatives, particularly 4,4-disubstituted 3-oxopyrrolidones, which serve as key intermediates.

Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones

A recent scalable synthetic method involves a three-step procedure starting from commercially available reagents to access 4,4-disubstituted 3-oxopyrrolidones, which can be converted into 3-hydroxypyrrolidones like the target compound. The general synthetic sequence is:

Step Reaction Type Description
1 Formation of nitrile intermediate Reaction of appropriate precursors under controlled conditions to form nitrile derivatives.
2 Hydrogenation Catalytic hydrogenation (e.g., Raney nickel catalyst) of nitrile to amine or alcohol intermediates.
3 Oxidation or functional group transformation Use of oxidants (e.g., manganese dioxide) or other reagents to convert intermediates into 3-hydroxy derivatives.

This approach has been demonstrated to provide high yields (up to 89%) and purity suitable for further functionalization.

Summary of Preparation Methods

Methodology Key Reagents Conditions Yield Notes
Direct amide formation between 4-methoxybenzylamine and 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid 4-Methoxybenzylamine, 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid Acidic or basic medium, controlled temperature Moderate to high Purification by recrystallization or chromatography
Multigram synthesis via nitrile intermediate and catalytic hydrogenation Nitrile precursors, Raney nickel catalyst, hydrogen gas Hydrogenation at 50 °C under pressure, oxidation with MnO2 70-90% Scalable, cost-effective, suitable for building block synthesis
Industrial scale synthesis Similar reagents as lab scale, optimized solvent systems Controlled temperature, pressure, and reaction time High Emphasis on purity, yield, and environmental safety

Additional Notes on Chemical Transformations

  • The hydroxy group at the 3-position can be oxidized to a ketone, forming 3-oxo derivatives.
  • The methoxybenzyl substituent can undergo nucleophilic substitution, enabling further functionalization.
  • Reduction and substitution reactions provide routes to analogs and derivatives for research applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one.

    Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Piperidin-2-one Analog: 3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one

Key Differences :

  • Core structure : Six-membered piperidin-2-one ring vs. five-membered pyrrolidin-2-one.
  • Substituents : Lacks 4,4-dimethyl groups.
  • Molecular formula: C13H17NO3 (MW: 235.28 g/mol) .

Implications :

  • Absence of 4,4-dimethyl groups may lower steric hindrance, improving interaction with flat binding sites.

3-Amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one

Key Differences :

  • Substituents: 3-Amino group replaces 3-hydroxy. 4-Hydroxybenzyl replaces 4-methoxybenzyl.
  • Molecular formula : C13H17N2O2 (MW: 245.29 g/mol) .

Implications :

  • The amino group enables stronger hydrogen bonding compared to hydroxyl, altering receptor affinity.

5-(4,5-Dihydro-3H-pyrrol-2-ylmethylene)-4,4-dimethylpyrrolidin-2-one

Key Differences :

  • Substituent : A dihydro-pyrrole moiety conjugated via methylene at position 5.
  • Molecular formula : C12H16N2O (MW: 204.27 g/mol) .

Implications :

  • Extended conjugation may enhance UV absorption, useful in analytical detection.
  • The dihydro-pyrrole group introduces additional hydrogen-bonding and π-stacking capabilities.

Heterocyclic Derivatives with Varied Cores (e.g., Coumarin-Benzodiazepine Hybrids)

Key Differences :

  • Core structure: Replace pyrrolidin-2-one with coumarin, benzodiazepine, or pyrido-pyrimidinone moieties.
  • Substituents : Retain aromatic groups (e.g., benzodioxol in ) but differ in electronic effects .

Implications :

  • Larger cores (e.g., benzodiazepine) increase molecular weight and complexity, affecting pharmacokinetics.
  • Electron-withdrawing/donating substituents modulate reactivity and target selectivity.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidin-2-one 1-(4-Methoxybenzyl), 3-OH, 4,4-dimethyl C14H19NO3 249.26 High steric bulk, moderate polarity
Piperidin-2-one Analog Piperidin-2-one 1-(4-Methoxybenzyl), 3-OH C13H17NO3 235.28 Enhanced conformational flexibility
3-Amino-4,4-dimethyl Analogue Pyrrolidin-2-one 5-(4-Hydroxybenzyl), 3-NH2, 4,4-dimethyl C13H17N2O2 245.29 Strong hydrogen-bonding capability
Dihydro-pyrrole Derivative Pyrrolidin-2-one 5-(Dihydropyrrolyl methylene), 4,4-dimethyl C12H16N2O 204.27 Extended conjugation, UV activity

Research Findings and Implications

  • Synthetic Challenges : Introducing 4,4-dimethyl groups requires precise alkylation conditions to avoid side reactions (e.g., over-alkylation) .
  • Biological Activity :
    • Methoxybenzyl analogs exhibit improved blood-brain barrier penetration compared to hydroxybenzyl derivatives .
    • Piperidin-2-one derivatives may show reduced metabolic stability due to increased ring flexibility .
  • Analytical Detection : Conjugated systems (e.g., dihydro-pyrrole derivatives) are detectable at lower concentrations via UV spectroscopy .

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